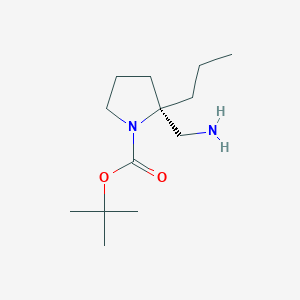
(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
Übersicht
Beschreibung
(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride, also known as HTAA, is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a triazole derivative of acetic acid, which is a common organic compound. HTAA has been found to possess a variety of biological and biochemical properties, making it a potentially useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Triazoles: are known for their ability to bind with various enzymes and receptors in biological systems, which makes them effective as antimicrobial agents. The triazole ring structure is a key component in many drugs that target a range of Gram-positive and Gram-negative bacteria, many of which are multidrug-resistant . The specific compound could potentially be synthesized and studied for its antimicrobial properties, contributing to the development of new antibacterial agents.
Antifungal Medications
The triazole class includes several antifungal medications such as fluconazole and voriconazole. These drugs are part of the larger group of azole antifungals, which work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes . Research into the applications of (3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride could lead to the development of new antifungal therapies.
Anticancer Research
Triazole derivatives have been explored for their potential in anticancer research. They can be designed to interact with various cellular targets and disrupt cancer cell proliferation. Studies have shown that certain 1,2,4-triazole hybrids exhibit cytotoxic activities against tumor cell lines . This suggests that our compound of interest may also be investigated for its efficacy in cancer treatment.
Green Chemistry
The synthesis of triazole compounds can be achieved through environmentally friendly methods, aligning with the principles of green chemistry. Techniques such as ultrasound chemistry and mechanochemistry are used to create triazole systems with biological properties . The compound could be synthesized using these green chemistry approaches, minimizing environmental impact and enhancing sustainability.
Pharmacological Potentials
Triazoles have a wide range of pharmacological potentials, including acting as antidepressants, antihypertensives, sedatives, antiepileptics, and more . The diverse biological activities of triazoles make them valuable for pharmaceutical research, and the specific compound discussed here could be a candidate for developing new therapeutic drugs.
Drug Discovery and Development
In drug discovery, triazoles are valuable for their versatility and the ease with which they can be chemically modified. They serve as a central structural component in various drug classes, offering a platform for the development of novel medications . The compound (3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride could be utilized in the design and synthesis of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-(5-oxo-1H-1,2,4-triazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3.ClH/c8-3(9)1-7-2-5-4(10)6-7;/h2H,1H2,(H,6,10)(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAGMRSGWPSGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NN1CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 8-cyano-7-methoxy-2-(phenylthiomethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408228.png)




![8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408237.png)
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)



![tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B1408244.png)